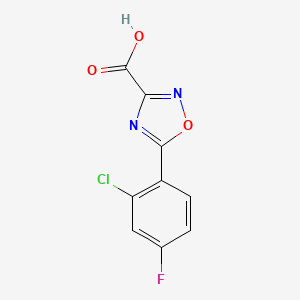![molecular formula C22H25FO5 B15317538 1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate](/img/structure/B15317538.png)
1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate is a synthetic organic compound. Its complex structure, characterized by the presence of both ester and ether groups, has been explored in various fields due to its potential utility in drug synthesis and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate typically involves multiple steps:
Formation of the Fluoromethyl Intermediate: Starting with a benzyloxy-substituted benzaldehyde, the fluoromethyl group is introduced using a fluorinating reagent under controlled temperature conditions.
Diester Formation: The intermediate is then reacted with diethyl malonate in the presence of a base like sodium ethoxide, leading to the formation of the diester compound.
Esterification: The final product is obtained through a careful esterification process involving catalytic amounts of acid, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale, often utilizing flow chemistry techniques for better control and efficiency. Advanced purification methods such as recrystallization or column chromatography are employed to ensure the compound meets the desired specifications for industrial use.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming aldehyde or carboxylic acid derivatives.
Reduction: Hydrogenation reactions can reduce the ester groups to alcohols.
Substitution: The benzyloxy and fluoromethyl groups can be substituted under suitable conditions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium or Grignard reagents for nucleophilic substitution.
Major Products
Depending on the reactions, products can range from simple alcohols and aldehydes to complex derivatives with varied functional groups.
Scientific Research Applications
1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate is a versatile compound in scientific research:
Chemistry: Used as a building block for complex molecules, facilitating the study of reaction mechanisms and synthesis pathways.
Biology: Investigated for its potential in creating bioactive molecules with therapeutic properties.
Medicine: Explored in drug development for its potential to modulate biological pathways, especially in oncology and neurology.
Industry: Utilized in the manufacture of high-performance materials, coatings, and polymers due to its stable chemical structure.
Mechanism of Action
The mechanism by which 1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes and receptors that are crucial in metabolic pathways.
Pathways Involved: Modulation of signal transduction pathways, affecting cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-2-(phenylmethyl)-2-(fluoromethyl)propanedioate: Lacks the benzyloxy group, making it less versatile in certain reactions.
1,3-Diethyl2-{[4-(methoxy)phenyl]methyl}-2-(fluoromethyl)propanedioate: Substitution of benzyloxy with methoxy alters its chemical reactivity and biological properties.
Uniqueness
The presence of the benzyloxy group in 1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate enhances its chemical versatility, allowing for a broader range of reactions and applications in both research and industrial contexts.
Properties
Molecular Formula |
C22H25FO5 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
diethyl 2-(fluoromethyl)-2-[(4-phenylmethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C22H25FO5/c1-3-26-20(24)22(16-23,21(25)27-4-2)14-17-10-12-19(13-11-17)28-15-18-8-6-5-7-9-18/h5-13H,3-4,14-16H2,1-2H3 |
InChI Key |
WMTDMSAWHHWNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(CF)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


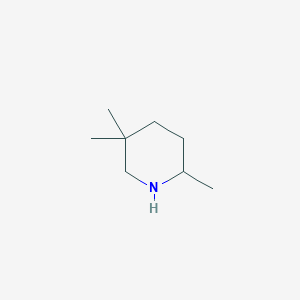

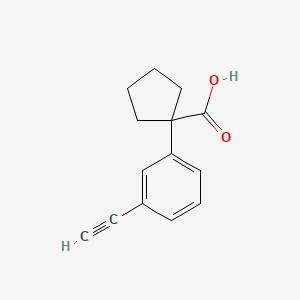
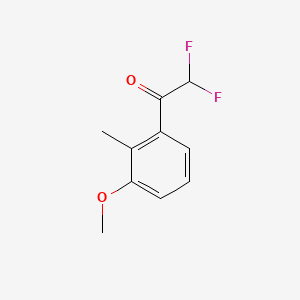

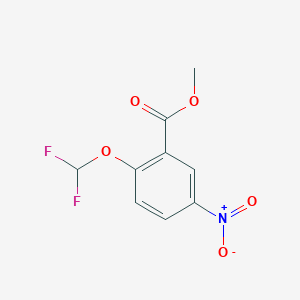
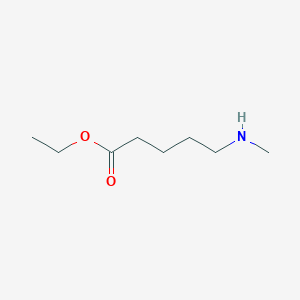

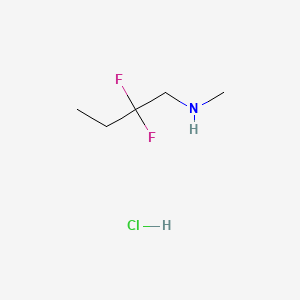

![6-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]hexanamide](/img/structure/B15317524.png)
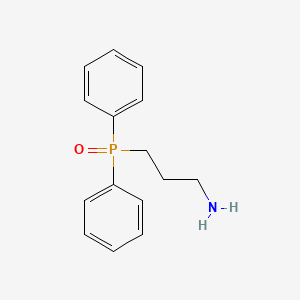
![ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride](/img/structure/B15317529.png)
